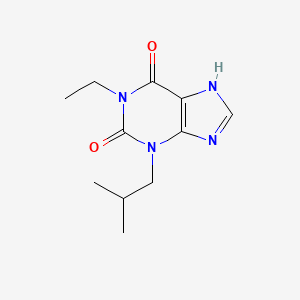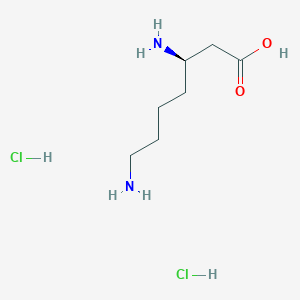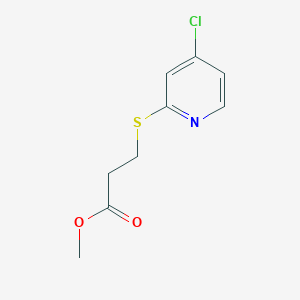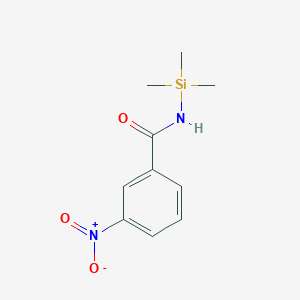
6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-9-メチル-8-(トリフルオロメチル)-9H-プリンは、プリンファミリーに属する合成有機化合物です。プリンは、DNAとRNAのヌクレオチドの成分として、生化学において重要な役割を果たす複素環式芳香族有機化合物です。
準備方法
合成経路と反応条件
6-クロロ-9-メチル-8-(トリフルオロメチル)-9H-プリンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには、次のようなものがあります。
出発物質: プリン誘導体。
塩素化: 塩化チオニルや五塩化リンなどの試薬を使用して、6位に塩素原子を導入します。
メチル化: ヨウ化メチルなどのメチル化剤を使用して、9位にメチル基を導入します。
トリフルオロメチル化: トリフルオロメチルヨウ化物やトリフルオロメタンスルホン酸などの試薬を使用して、8位にトリフルオロメチル基を導入します。
工業的生産方法
工業的生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することになるでしょう。これには、連続フロー反応器、高度な触媒、グリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応の分析
反応の種類
6-クロロ-9-メチル-8-(トリフルオロメチル)-9H-プリンは、次のようなさまざまな化学反応を起こすことができます。
置換反応: 塩素原子は他の求核剤に置換される可能性があります。
酸化と還元: この化合物は、特定の条件下で酸化または還元される可能性があります。
カップリング反応: トリフルオロメチル基は、他の芳香族化合物とのカップリング反応に関与することができます。
一般的な試薬と条件
置換: 塩基の存在下で、アミンやチオールなどの求核剤。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、塩素原子をアミンで置換すると、アミノ誘導体が得られます。
科学的研究の応用
化学: より複雑な分子の構成要素として。
生物学: プリン代謝を研究するためのプローブとして。
医学: 特に抗ウイルス剤や抗がん剤など、創薬における潜在的な用途。
産業: 特定の電子特性や光学特性を持つ先進材料の合成に用いられています。
作用機序
6-クロロ-9-メチル-8-(トリフルオロメチル)-9H-プリンの作用機序は、その特定の用途によって異なります。創薬化学では、プリン代謝に関与する酵素や受容体と相互作用し、その活性を阻害して治療効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
6-クロロ-9-メチルプリン: トリフルオロメチル基がありません。
8-トリフルオロメチル-9H-プリン: 塩素とメチル基がありません。
9-メチル-8-(トリフルオロメチル)-9H-プリン: 塩素基がありません。
独自性
6-クロロ-9-メチル-8-(トリフルオロメチル)-9H-プリンでは、塩素、メチル、トリフルオロメチルの3つの置換基がすべて存在するため、他の類似の化合物にはない特性の組み合わせを提供する可能性があります。これには、生物活性の向上、安定性の向上、またはユニークな電子特性が含まれる可能性があります。
類似化合物との比較
Similar Compounds
6-chloro-9-methylpurine: Lacks the trifluoromethyl group.
8-trifluoromethyl-9H-purine: Lacks the chlorine and methyl groups.
9-methyl-8-(trifluoromethyl)-9H-purine: Lacks the chlorine group.
Uniqueness
The presence of all three substituents (chlorine, methyl, and trifluoromethyl) in 6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine makes it unique, potentially offering a combination of properties not found in other similar compounds. This could include enhanced biological activity, improved stability, or unique electronic properties.
特性
分子式 |
C7H4ClF3N4 |
|---|---|
分子量 |
236.58 g/mol |
IUPAC名 |
6-chloro-9-methyl-8-(trifluoromethyl)purine |
InChI |
InChI=1S/C7H4ClF3N4/c1-15-5-3(4(8)12-2-13-5)14-6(15)7(9,10)11/h2H,1H3 |
InChIキー |
BIWNFNBQEBSYDD-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=NC=N2)Cl)N=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
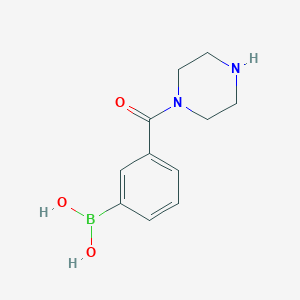
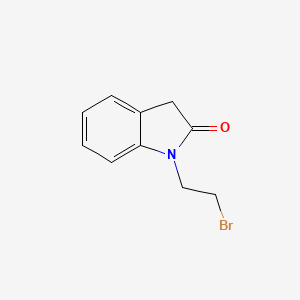
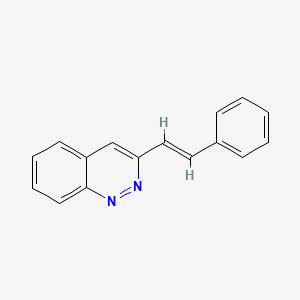
![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
